molecular formula C14H13NO2 B7422271 pent-4-ynyl 1H-indole-4-carboxylate

pent-4-ynyl 1H-indole-4-carboxylate

Cat. No.: B7422271
M. Wt: 227.26 g/mol
InChI Key: NQYUAGJNDJLTLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pent-4-ynyl 1H-indole-4-carboxylate is an indole derivative featuring a carboxylate ester moiety at the 4-position of the indole core, substituted with a pent-4-ynyl group. Indole derivatives are widely studied for their pharmacological and synthetic utility, particularly in drug discovery and organic synthesis . The pent-4-ynyl substituent introduces an alkyne functional group, which may enhance lipophilicity and serve as a reactive handle for further chemical modifications (e.g., via click chemistry).

Properties

IUPAC Name

pent-4-ynyl 1H-indole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-2-3-4-10-17-14(16)12-6-5-7-13-11(12)8-9-15-13/h1,5-9,15H,3-4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYUAGJNDJLTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCOC(=O)C1=C2C=CNC2=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pent-4-ynyl 1H-indole-4-carboxylate can be achieved through several synthetic routes. One common method involves the palladium-catalyzed Larock indole synthesis, which utilizes a palladium catalyst to form the indole core from an aryl iodide and an internal alkyne . The reaction conditions typically involve the use of a palladium catalyst, such as palladium acetate, in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Another method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The pent-4-ynyl group can be introduced through a subsequent alkylation reaction using an appropriate alkylating agent, such as pent-4-ynyl bromide, in the presence of a base, such as sodium hydride, in a suitable solvent, such as tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques, such as column chromatography and recrystallization, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Pent-4-ynyl 1H-indole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents, such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding reduced forms using reducing agents, such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pent-4-ynyl group or the carboxylate group is replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles, such as amines or thiols, in the presence of a base, such as sodium hydroxide, in a suitable solvent, such as ethanol.

Major Products Formed

    Oxidation: Formation of oxo derivatives, such as indole-4-carboxylic acid.

    Reduction: Formation of reduced derivatives, such as indoline-4-carboxylate.

    Substitution: Formation of substituted derivatives, such as pent-4-ynyl 1H-indole-4-thiocarboxylate.

Scientific Research Applications

Pent-4-ynyl 1H-indole-4-carboxylate has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of pent-4-ynyl 1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.

Comparison with Similar Compounds

The following analysis compares pent-4-ynyl 1H-indole-4-carboxylate with structurally related indole derivatives, focusing on substituent effects, synthetic methodologies, and inferred biological or chemical properties.

Structural and Functional Group Comparisons
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities References
This compound 4-carboxylate, pent-4-ynyl ester ~245.3* Hypothetical: High lipophilicity, reactive alkyne group -
Methyl 1H-indole-4-carboxylate 4-carboxylate, methyl ester 189.2 Substrate for C-3 alkylation (76% yield under Ru catalysis)
Methyl-1-pentyl-1H-indole-3-carboxylate 3-carboxylate, N-pentyl, methyl ester 261.3 Synthetic cannabinoid derivative; 3-carboxylate position critical for receptor binding
Methyl 7-(aminomethyl)-5-chloro-1H-indole-4-carboxylate 4-carboxylate, methyl ester, 7-aminomethyl, 5-Cl 238.7 Pharmaceutical intermediate; chloro and aminomethyl groups enhance solubility/bioactivity

*Calculated based on indole-4-carboxylic acid (C₉H₇NO₂) + pent-4-ynyl group (C₅H₇).

Key Observations :

  • Position of Carboxylate: The 4-carboxylate group in the target compound contrasts with the more common 3-carboxylate position (e.g., in synthetic cannabinoids ), which may alter electronic distribution and biological target specificity.
  • Ester Substituents : The pent-4-ynyl ester introduces steric bulk and a reactive alkyne compared to methyl or benzyl esters. This could enhance membrane permeability or enable downstream functionalization.
  • Additional Substituents: Chloro and aminomethyl groups (as in ) improve solubility and bioactivity, suggesting that modifying the indole core could further tune the target compound’s properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.